C18H22ClFN2O4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzoyl group. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under controlled conditions to form the spirocyclic structure.
Introduction of Functional Groups: Various functional groups, such as the benzoyl group, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The benzoyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: can be compared with similar compounds such as:
4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid analogs: These compounds share a similar core structure but differ in the substituents attached to the benzoyl group.
Other spirocyclic compounds: Compounds with different functional groups or ring sizes that exhibit similar chemical properties.
The uniqueness of 4-(4-chloro-2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Properties
Molecular Formula |
C18H22ClFN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(22)20-12-16(17-2-1-9-24-17)21-7-10-23-11-8-21;/h1-6,9,16H,7-8,10-13H2,(H,20,22);1H |
InChI Key |
VMRAKKJWGYGUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CO3.Cl |
Origin of Product |
United States |
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